molecular formula C10H11NO B1603946 Cyclobutyl 2-pyridyl ketone CAS No. 515154-32-2

Cyclobutyl 2-pyridyl ketone

Cat. No. B1603946
Key on ui cas rn: 515154-32-2
M. Wt: 161.2 g/mol
InChI Key: JUFVVUQDXNEDAV-UHFFFAOYSA-N
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Patent
US07361668B2

Procedure details

To an etheral solution of cyclobutyl magnesium bromide (prepared from bromocyclobutane (970 mg, 7.18 mmol) and magnesium (175 mg, 7.18 mmol) in ether (20 ml)) was dropwise added a solution of 2-cyanopyridine (748 mg, 7.18 mmol) in ether (10 ml) at room temperature. After 2 hours, the reaction was quenched by addition of an aqueous saturated solution of NH4Cl. The mixture was extracted with ether. The organic phase was dried over MgSO4 and concentrated under vacuum. The residue was purified by chromatography on silica gel (hexane/AcOEt 95/5) to give the cyclobutyl(2-pyridinyl)methanone 7 as colorless oil (960 mg, 83%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:4][CH2:3][CH2:2]1.[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)#N.CC[O:17]CC>>[CH:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[O:17])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(CCC1)[Mg]Br
Name
Quantity
748 mg
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of an aqueous saturated solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (hexane/AcOEt 95/5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCC1)C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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